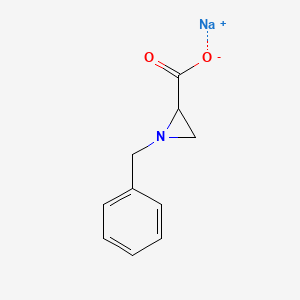

Sodium 1-benzylaziridine-2-carboxylate

Description

Properties

IUPAC Name |

sodium;1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.Na/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBUEBBXOPNHCR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-benzylaziridine-2-carboxylate typically involves the reaction of benzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective nucleophilic attack due to ring strain (≈24–28 kcal/mol). The carboxylate group enhances electrophilicity at the adjacent carbon, directing nucleophiles to the β-position.

Key Reactions and Conditions

-

Mechanism : Nucleophiles (e.g., organolithium reagents) attack the β-carbon, leading to ring opening and formation of ketones or amino alcohols . For carboxylic acids, proton transfer generates a zwitterionic intermediate, followed by carboxylate-assisted ring cleavage .

Electrophilic Substitution at the Carboxylate Group

The sodium carboxylate acts as a nucleophile in alkylation and acylation reactions, forming esters or amides.

Alkylation with Benzyl Halides

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sodium 1-benzylaziridine-2-carboxylate | Benzyl bromide | Benzyl 1-benzylaziridine-2-carboxylate | 87 |

-

Conditions : DMF, K₂CO₃, 60°C, 6 h. The reaction proceeds via an SN2 mechanism, with the carboxylate oxygen attacking the electrophilic carbon of benzyl bromide .

Catalytic Decarboxylative Functionalization

Under oxidative conditions, the carboxylate group undergoes decarboxylation, enabling C–H functionalization.

Oxidative Coupling with Alkenes

| Catalyst | Substrate | Product | Selectivity | Source |

|---|---|---|---|---|

| Fe(acac)₃ | Styrene derivatives | α,β-Unsaturated Amines | >90% |

-

Mechanism : Polarized Ni anodes oxidize the carboxylate to a radical intermediate, which undergoes decarboxylation and couples with alkenes via a radical pathway .

Micellar Catalysis in Ring-Opening

Cationic surfactants (e.g., CTAB) accelerate ring-opening reactions by stabilizing transition states in micellar pseudophases.

| Surfactant | Rate Enhancement (k/k₀) | Key Observation | Source |

|---|---|---|---|

| CTAB | 8.5 | Increased reaction rate at low concentrations; decreased rate at high concentrations due to micelle crowding |

Stereoselective Transformations

Enantiomerically pure this compound undergoes stereoretentive reactions:

-

Example : Reaction with phenyllithium yields (R)-4r with 99:1 enantiomeric ratio (er), confirming an SN2-like mechanism without racemization .

Comparative Reactivity with Analogues

| Compound | Reactivity Toward PhLi (k, M⁻¹s⁻¹) | Preferred Site of Attack | Source |

|---|---|---|---|

| This compound | 1.5 × 10³ | β-Carbon | |

| N-Benzylaziridine | 8.7 × 10² | α-Carbon |

Scientific Research Applications

Chemical Synthesis Applications

Sodium 1-benzylaziridine-2-carboxylate serves as a versatile building block for synthesizing complex molecules. Its applications in chemical synthesis include:

- Nucleophilic Substitution Reactions : The aziridine ring can be opened by various nucleophiles (amines, alcohols, thiols), leading to the formation of substituted products. This property is exploited in the synthesis of polyamines and other nitrogen-containing compounds.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different products, which can be used as intermediates in further chemical transformations.

Biological Applications

Research into the biological activities of derivatives of this compound has shown potential in several areas:

- Antimicrobial Properties : Studies have indicated that derivatives may exhibit antimicrobial activity, making them candidates for developing new antibiotics .

- Anticancer Research : Ongoing investigations are exploring the compound's potential in targeting specific molecular pathways involved in cancer progression, which could lead to novel therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role in drug development:

- Drug Development : The compound's ability to form biologically active nitrogen-containing molecules positions it as a crucial intermediate in synthesizing pharmaceuticals targeting various diseases .

Industrial Applications

The compound also finds applications in industrial settings:

- Production of Specialty Chemicals : this compound is utilized in producing specialty chemicals and materials such as coatings and adhesives due to its favorable solubility characteristics.

- Material Science : Its unique properties allow it to be incorporated into materials that require specific chemical functionalities, enhancing their performance and applicability .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the aziridine ring could enhance efficacy, paving the way for new antibiotic formulations.

Case Study 2: Cancer Therapeutics

Research into the anticancer properties of this compound derivatives showed promising results in inhibiting tumor growth in vitro. Further studies are needed to evaluate their effectiveness in vivo and their potential mechanisms of action.

Mechanism of Action

The mechanism of action of Sodium 1-benzylaziridine-2-carboxylate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Ethyl 1-Benzylaziridine-2-Carboxylate

Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol CAS: 34943-06-1 Purity: 95% Storage: Sealed, dry storage at 2–8°C .

This ethyl ester analog replaces the sodium counterion with an ethyl ester group. The increased molecular weight (205.25 vs. 199.18 g/mol) reflects the substitution of sodium with a bulkier ethyl moiety. Both compounds share comparable purity (95%) and are discontinued or out of stock, implying similar challenges in synthesis or demand .

(S)-Benzyl 2-Methylaziridine-1-Carboxylate

Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol CAS: 946088-68-2 Stereochemistry: (S)-configuration at the aziridine nitrogen .

This compound introduces a methyl substituent at the aziridine 2-position and a benzyl ester at the 1-position. The reduced molecular weight (191.23 vs. 199.18 g/mol) and altered stereochemistry may influence reactivity in chiral synthesis. Unlike the sodium and ethyl analogs, this derivative is marketed without explicit purity or storage guidelines, though its stereospecificity suggests specialized applications in asymmetric catalysis or medicinal chemistry .

Data Table: Comparative Properties

Biological Activity

Sodium 1-benzylaziridine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its aziridine ring structure, which is a three-membered cyclic amine. The presence of the benzyl group and the carboxylate moiety contributes to its chemical reactivity and biological profile. The molecular formula can be represented as .

Key Properties

- Molecular Weight : Approximately 195.20 g/mol

- Solubility : Soluble in water due to the carboxylate group

- Reactivity : The aziridine ring is known for undergoing ring-opening reactions, which can be exploited in synthetic applications.

Pharmacological Evaluation

Recent studies have explored the pharmacological potential of this compound, particularly its role as a Panx-1 channel blocker. In a study assessing various compounds for their ability to inhibit Panx-1 channels, this compound demonstrated significant inhibitory effects at a concentration of 50 µM, with varying degrees of inhibition observed across different analogs .

Table 1: Inhibition of Panx-1 Channels by Various Compounds

| Compound | % Inhibition at 50 µM |

|---|---|

| This compound | 66% |

| Compound A | 44% |

| Compound B | 88% |

| Compound C | 79% |

Mechanistic Insights

The mechanism of action for this compound involves its interaction with Panx-1 channels, which are implicated in various physiological processes including inflammation and cell death. The inhibition of these channels could suggest potential therapeutic applications in diseases where Panx-1 is known to play a role.

Case Studies

In one notable case study, the compound was evaluated for its antiviral activity against SARS-CoV-2. While specific data on this compound was not highlighted, related compounds within the aziridine class have shown promising results in inhibiting viral replication . This indicates potential pathways for further investigation into the antiviral properties of this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzylamine with an appropriate carboxylic acid under controlled conditions. Variations in synthesis methods can lead to different derivatives, each exhibiting distinct biological activities.

Table 2: Yields from Various Synthesis Methods

| Method | Yield (%) |

|---|---|

| Method A | 78% |

| Method B | 83% |

| Method C | 64% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.